![molecular formula C7H10F3NO4S B13919789 6Thia-1-azaspiro[3.3]heptane 6,6-dioxide;2,2,2-trifluoroacetic acid](/img/structure/B13919789.png)
6Thia-1-azaspiro[3.3]heptane 6,6-dioxide;2,2,2-trifluoroacetic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
6Thia-1-azaspiro[3.3]heptane 6,6-dioxide;2,2,2-trifluoroacetic acid is a complex organic compound with a unique spirocyclic structure. This compound is characterized by the presence of sulfur and nitrogen atoms within its spirocyclic framework, making it an interesting subject for chemical research and industrial applications.
Méthodes De Préparation
The synthesis of 6Thia-1-azaspiro[3.3]heptane 6,6-dioxide;2,2,2-trifluoroacetic acid involves multiple steps. One common method includes the reaction of appropriate precursors under controlled conditions to form the spirocyclic structure. The reaction typically involves the use of sulfur and nitrogen-containing reagents, followed by oxidation to introduce the dioxide functionality. Industrial production methods may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity .
Analyse Des Réactions Chimiques
6Thia-1-azaspiro[3.3]heptane 6,6-dioxide;2,2,2-trifluoroacetic acid undergoes various chemical reactions, including:
Oxidation: The compound can be further oxidized to introduce additional oxygen functionalities.
Reduction: Reduction reactions can be used to modify the sulfur and nitrogen atoms within the spirocyclic structure.
Substitution: The compound can undergo substitution reactions where functional groups are replaced with other groups, often using common reagents such as halogens or alkylating agents. The major products formed from these reactions depend on the specific reagents and conditions used
Applications De Recherche Scientifique
6Thia-1-azaspiro[3.3]heptane 6,6-dioxide;2,2,2-trifluoroacetic acid has a wide range of scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent.
Industry: It is used in the development of new materials and as a catalyst in various chemical processes
Mécanisme D'action
The mechanism of action of 6Thia-1-azaspiro[3.3]heptane 6,6-dioxide;2,2,2-trifluoroacetic acid involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The pathways involved in its mechanism of action are still under investigation, but it is believed to modulate key biochemical processes .
Comparaison Avec Des Composés Similaires
6Thia-1-azaspiro[3.3]heptane 6,6-dioxide;2,2,2-trifluoroacetic acid is unique due to its spirocyclic structure and the presence of sulfur and nitrogen atoms. Similar compounds include:
1-azaspiro[3.3]heptane: Lacks the sulfur atom and dioxide functionality.
2-oxa-6-azaspiro[3.3]heptane: Contains an oxygen atom instead of sulfur.
6,6-dioxo-6-thia-1-azaspiro[3.3]heptane: Similar structure but different functional groups. These compounds share some chemical properties but differ in their reactivity and applications
Propriétés
Formule moléculaire |
C7H10F3NO4S |
|---|---|
Poids moléculaire |
261.22 g/mol |
Nom IUPAC |
6λ6-thia-1-azaspiro[3.3]heptane 6,6-dioxide;2,2,2-trifluoroacetic acid |
InChI |
InChI=1S/C5H9NO2S.C2HF3O2/c7-9(8)3-5(4-9)1-2-6-5;3-2(4,5)1(6)7/h6H,1-4H2;(H,6,7) |
Clé InChI |
QVMMHHLQTTXMBL-UHFFFAOYSA-N |
SMILES canonique |
C1CNC12CS(=O)(=O)C2.C(=O)(C(F)(F)F)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


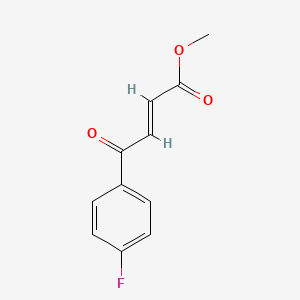
![2,2,2-Trifluoro-N-[5-(4,4,5,5-tetramethyl-[1,3,2]dioxaborolan-2-yl)-thiazol-2-yl]-acetamide](/img/structure/B13919715.png)
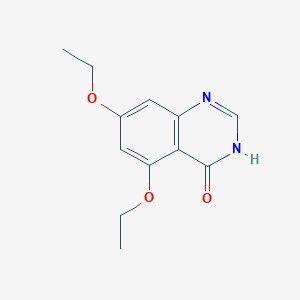
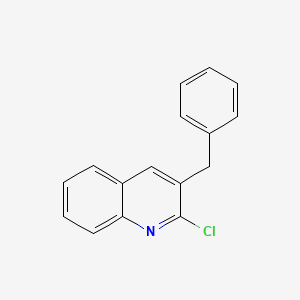
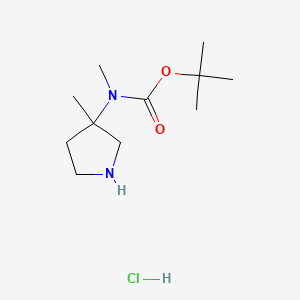

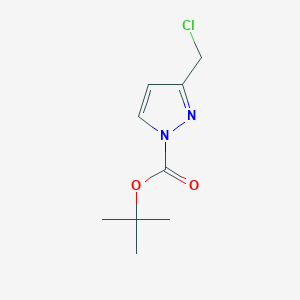
![N-(3-Chloro-1H-pyrazolo[4,3-c]pyridin-6-yl)acetamide](/img/structure/B13919745.png)
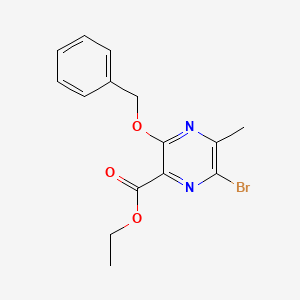
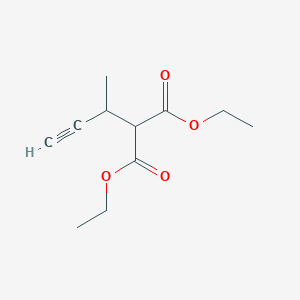
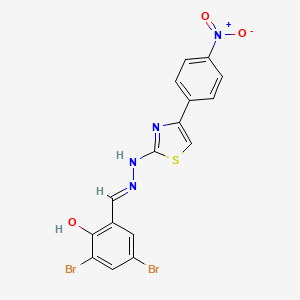
![3-Chloro-2-fluoro-7,7-dimethyl-7,8-dihydro-5H-pyrano[4,3-b]pyridine](/img/structure/B13919776.png)
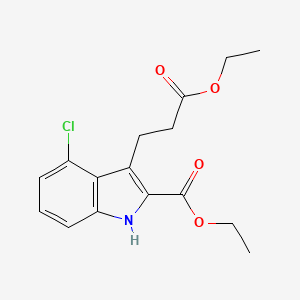
![(E)-3-[4-(Dimethylamino)styryl]-5,5-dimethyl-2-cyclohexenone](/img/structure/B13919805.png)
